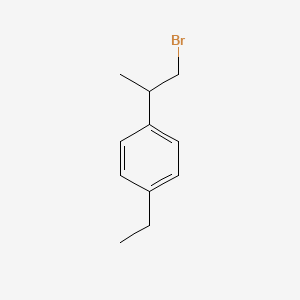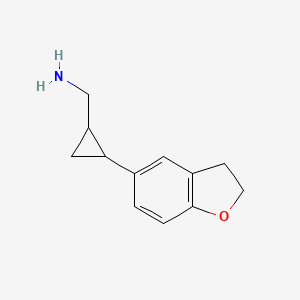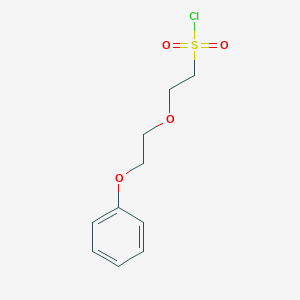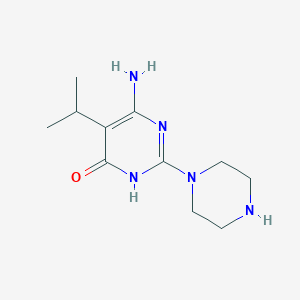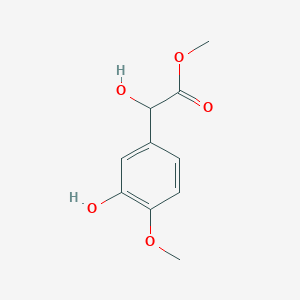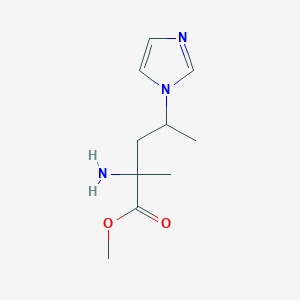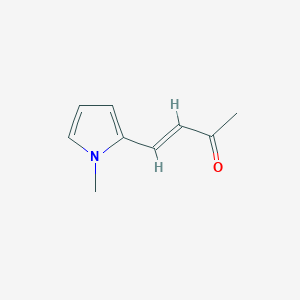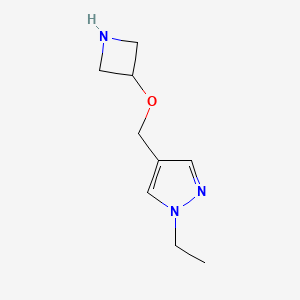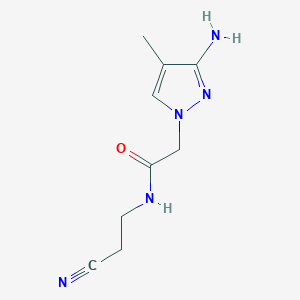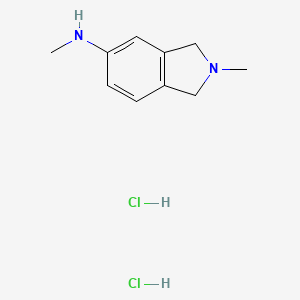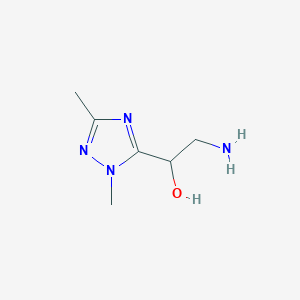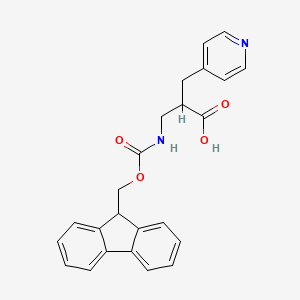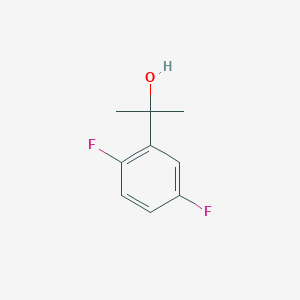
2-(2,5-Difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F2O It is a derivative of phenylpropanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzene.
Grignard Reaction: The precursor undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding phenylpropanol derivative.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: The major product is 2-(2,5-Difluorophenyl)propan-2-one.
Reduction: The major product is 2-(2,5-Difluorophenyl)propane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Difluorophenyl)propan-2-ol: This compound has fluorine atoms at the 2 and 4 positions on the phenyl ring.
Fluconazole: A triazole antifungal drug with a similar phenylpropanol structure but with additional triazole rings.
Uniqueness
2-(2,5-Difluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2 and 5 positions on the phenyl ring provide distinct electronic and steric effects compared to other isomers, potentially leading to different properties and applications.
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 |
Clé InChI |
MLYKCAQPCUOODC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


